molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine

Cat. No.: B7532945
M. Wt: 311.34 g/mol
InChI Key: WWRNWVHSHBUFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine, also known as DMPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in neuroplasticity and synaptic function. These effects make this compound a promising candidate for further investigation in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving this compound.

Future Directions

There are several future directions for research involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine. One potential area of investigation is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying neurotransmitter systems and synaptic function in the brain. Further investigation is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to increase the release of neurotransmitters such as dopamine and serotonin. These effects make this compound a promising candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNWVHSHBUFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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